The Core Mechanism of FC11409B: A Technical Guide to a Novel Carbonic Anhydrase IX Inhibitor
The Core Mechanism of FC11409B: A Technical Guide to a Novel Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a pivotal role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Its expression is strongly correlated with tumor progression, metastasis, and poor patient prognosis, making it a compelling target for anticancer therapy. FC11409B is a novel ureido-sulfamate-based inhibitor of CA-IX that has demonstrated significant potential in preclinical studies. This technical guide provides an in-depth exploration of the mechanism of action of FC11409B, from its molecular interaction with the CA-IX active site to its downstream effects on tumor cell physiology. We will delve into the rationale behind its design, the experimental validation of its activity, and the broader implications for its use in oncology.
The Central Role of Carbonic Anhydrase IX in Tumorigenesis
To comprehend the mechanism of FC11409B, it is imperative to first understand the function of its target, Carbonic Anhydrase IX. CA-IX is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. In normal physiology, this reaction is crucial for processes such as pH regulation and gas exchange.
In the context of cancer, particularly in hypoxic solid tumors, the expression of CA-IX is dramatically upregulated by the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α)[2][3]. The hypoxic tumor microenvironment is characterized by increased glycolysis, leading to an accumulation of lactic acid and a decrease in intracellular pH (pHi). To survive and proliferate in these acidic conditions, cancer cells employ various pH-regulating mechanisms, with CA-IX being a key player.
By positioning its catalytic domain on the extracellular side of the plasma membrane, CA-IX efficiently converts extracellular CO₂ into protons and bicarbonate ions[4][5]. The protons contribute to the acidification of the tumor microenvironment, which in turn promotes tumor invasion, metastasis, and resistance to therapy[4]. The bicarbonate ions are transported into the cancer cell, where they buffer the excess intracellular acid, thereby maintaining a pHi that is permissive for cell survival and proliferation.
Key Functions of CA-IX in Cancer:
-
pH Regulation: Maintains a viable intracellular pH in the face of increased acid production.
-
Extracellular Acidification: Contributes to an acidic tumor microenvironment that promotes invasion and suppresses immune cell function.
-
Cell Adhesion and Migration: The proteoglycan-like domain of CA-IX can influence cell-cell and cell-matrix interactions[4].
FC11409B: A Ureido-Sulfamate Inhibitor Targeting CA-IX
FC11409B belongs to a class of ureido-substituted sulfamate inhibitors designed for potent and selective inhibition of CA-IX[6]. The sulfamate group is a key zinc-binding moiety that anchors the inhibitor to the active site of the enzyme. The ureido linker provides a flexible scaffold that allows for the introduction of various substituents to optimize potency and selectivity.
Rationale for the Ureido-Sulfamate Scaffold
The design of selective CA-IX inhibitors is challenging due to the high degree of homology among the different human carbonic anhydrase isoforms. The ureido-sulfamate scaffold has emerged as a promising approach to achieve selectivity for the tumor-associated isoforms CA-IX and CA-XII over the ubiquitously expressed cytosolic isoforms CA-I and CA-II.
The selectivity is achieved by exploiting subtle differences in the active site architecture of the CA isoforms. The ureido linker and its substituents can form specific interactions with amino acid residues that differ between the isoforms, leading to a higher binding affinity for CA-IX and CA-XII.
Molecular Interaction of FC11409B with the CA-IX Active Site
While a crystal structure of FC11409B in complex with CA-IX is not publicly available, its binding mode can be inferred from molecular docking studies of structurally related ureido-sulfamate inhibitors and the known structure of the CA-IX active site[7][8].
The primary interaction is the coordination of the sulfamate group's nitrogen and oxygen atoms to the zinc ion at the bottom of the active site cavity, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis[9][10]. The ureido linker and the aromatic tail of the inhibitor extend into the active site cleft, where they can form hydrogen bonds and van der Waals interactions with key amino acid residues. These interactions are crucial for stabilizing the inhibitor-enzyme complex and for conferring selectivity.
Caption: Binding of FC11409B to the CA-IX active site.
Mechanism of Action: From Enzyme Inhibition to Cellular Effects
The inhibition of CA-IX's catalytic activity by FC11409B sets off a cascade of events that ultimately impair the survival and aggressive phenotype of cancer cells.
Disruption of pH Homeostasis
By blocking the extracellular catalytic activity of CA-IX, FC11409B prevents the efficient conversion of CO₂ to bicarbonate and protons. This leads to two critical consequences:
-
Increased Intracellular Acidity (Decreased pHi): The reduced influx of bicarbonate ions compromises the cancer cell's ability to buffer the protons generated during metabolism. The resulting decrease in pHi creates an intracellular environment that is hostile to many cellular processes, including enzyme function, DNA synthesis, and cell proliferation.
-
Reduced Extracellular Acidity (Increased pHe): The diminished production of extracellular protons leads to a less acidic tumor microenvironment. This can hinder the activity of acid-activated proteases involved in extracellular matrix degradation and cell invasion.
Caption: FC11409B disrupts pH homeostasis in cancer cells.
Downstream Cellular Consequences
The FC11409B-induced disruption of pH balance triggers several downstream signaling pathways that culminate in the inhibition of tumor growth and progression.
-
Inhibition of Proliferation: The acidic intracellular environment and the disruption of key enzymatic activities lead to cell cycle arrest and a reduction in cell proliferation. FC11409B has been shown to inhibit the proliferation of breast cancer cell lines under both normoxic and hypoxic conditions[6].
-
Induction of Apoptosis and Autophagy: Severe intracellular acidification is a potent trigger for programmed cell death (apoptosis) and a cellular self-digestion process (autophagy)[11][12][13]. The inability to maintain pH homeostasis leads to cellular stress and the activation of these cell death pathways.
-
Inhibition of Migration and Invasion: By neutralizing the acidic tumor microenvironment, FC11409B can inhibit the activity of acid-dependent proteases that are crucial for the degradation of the extracellular matrix, a key step in cell migration and invasion. Preclinical studies have demonstrated that FC11409B effectively inhibits the migration and invasion of breast cancer cells in 2D and 3D models[6].
Experimental Validation of FC11409B's Mechanism of Action
A variety of in vitro and in vivo experimental approaches are employed to characterize the mechanism of action of CA-IX inhibitors like FC11409B.
Quantitative Analysis of CA-IX Inhibition
The inhibitory potency and selectivity of FC11409B are determined by measuring its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against a panel of purified human carbonic anhydrase isoforms.
Table 1: Illustrative Selectivity Profile of a Ureido-Sulfamate CA-IX Inhibitor
| Carbonic Anhydrase Isoform | Ki (nM) | Selectivity vs. CA-IX |
|---|---|---|
| CA-I | >10,000 | >1000-fold |
| CA-II | 250 | 25-fold |
| CA-IX | 10 | - |
| CA-XII | 20 | 2-fold |
Note: The above data is illustrative for a typical ureido-sulfamate inhibitor and does not represent experimentally determined values for FC11409B, which are not publicly available.
Experimental Protocol: Stopped-Flow Carbon Dioxide Hydration Assay
This is a standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
-
Reagents and Buffers:
-
Purified recombinant human carbonic anhydrase isoforms (CA-I, -II, -IX, -XII).
-
CO₂-saturated water.
-
pH indicator dye (e.g., p-nitrophenol).
-
Buffer solution (e.g., Tris-HCl) at a specific pH.
-
FC11409B stock solution in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
A solution containing the CA enzyme, buffer, and pH indicator is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.
-
The hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton, causes a change in pH.
-
The change in pH is monitored by the change in absorbance of the pH indicator dye over time.
-
The initial rate of the reaction is calculated from the absorbance change.
-
To determine the inhibitory activity of FC11409B, the assay is performed in the presence of varying concentrations of the inhibitor.
-
The IC50 value is calculated by plotting the reaction rate against the inhibitor concentration.
-
The Ki value can be determined using the Cheng-Prusoff equation.
-
Caption: Workflow for Stopped-Flow CO2 Hydration Assay.
Cellular Assays for Functional Characterization
-
Cell Proliferation Assays: The effect of FC11409B on cancer cell growth is assessed using assays such as the MTT or SRB assay. Cells are cultured in the presence of varying concentrations of the inhibitor under both normoxic and hypoxic conditions.
-
Cell Migration and Invasion Assays: The Boyden chamber assay or the wound-healing (scratch) assay are used to evaluate the effect of FC11409B on cell migration. For invasion, a similar setup is used, but the membrane is coated with an extracellular matrix component like Matrigel.
-
3D Spheroid Invasion Assay: This assay provides a more physiologically relevant model of tumor invasion. Cancer cell spheroids are embedded in an extracellular matrix, and the extent of cell invasion into the matrix is monitored over time in the presence or absence of FC11409B[14][15][16][17].
Experimental Protocol: 3D Spheroid Invasion Assay
-
Spheroid Formation:
-
Cancer cells are seeded in ultra-low attachment round-bottom plates to promote the formation of spheroids.
-
The plates are incubated for 2-4 days to allow for spheroid formation.
-
-
Embedding in Extracellular Matrix:
-
A solution of extracellular matrix (e.g., Matrigel) is added to each well containing a spheroid.
-
The plate is incubated at 37°C to allow the matrix to solidify.
-
-
Treatment and Monitoring:
-
Media containing different concentrations of FC11409B or a vehicle control is added to the wells.
-
The invasion of cells from the spheroid into the surrounding matrix is monitored over several days using a microscope.
-
The area of invasion is quantified using image analysis software.
-
Caption: Workflow for 3D Spheroid Invasion Assay.
Conclusion and Future Directions
FC11409B represents a promising therapeutic agent that targets a fundamental aspect of tumor biology – the adaptation to a hypoxic and acidic microenvironment. Its mechanism of action, centered on the inhibition of carbonic anhydrase IX, leads to a multifaceted attack on cancer cells, encompassing the disruption of pH homeostasis, the induction of cell death, and the inhibition of invasion and metastasis.
Further research is warranted to fully elucidate the specific downstream signaling pathways modulated by FC11409B and to obtain detailed structural information on its interaction with the CA-IX active site. Preclinical studies in relevant animal models are essential to evaluate its in vivo efficacy and safety profile. The development of potent and selective CA-IX inhibitors like FC11409B holds significant promise for the treatment of a wide range of solid tumors, particularly those characterized by hypoxia and a dependence on CA-IX for survival and progression.
References
- Ward, C., et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 6(28), 24856–24870.
- Alterio, V., et al. (2007). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 104(47), 18458-18463.
- Wykoff, C. C., et al. (2000). Carbonic anhydrase IX in normal and cancerous human tissues.
- Gieling, R. G., et al. (2007). The role of carbonic anhydrase IX in the pH regulation of the tumor microenvironment. Journal of Biological Chemistry, 282(12), 8846-8855.
- De Simone, G., & Supuran, C. T. (2010). (S)-4-(4-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-6). Elsevier.
- Pastorekova, S., et al. (2008). Carbonic anhydrase IX in cancer: a unique target for diagnosis and therapy. Seminars in cancer biology, 18(3), 148-159.
- Svastova, E., et al. (2003). Carbonic anhydrase IX reduces E-cadherin-mediated cell–cell adhesion and enhances invasion of human tumor cells. Experimental cell research, 290(2), 332-345.
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(16), 3967-3983.
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature reviews Drug discovery, 10(10), 767-777.
- Lou, Y., et al. (2011). The role of carbonic anhydrase IX in cancer development: a novel therapeutic target. The international journal of biochemistry & cell biology, 43(8), 1105-1110.
- Ilie, M., et al. (2010). The carbonic anhydrase IX inhibitor S4 can be used to target and kill hypoxic cells in a variety of human tumors. British journal of cancer, 102(12), 1735-1744.
- Swietach, P., et al. (2009). The role of carbonic anhydrase 9 in regulating extracellular and intracellular ph in three-dimensional tumor models. Journal of Biological Chemistry, 284(30), 20299-20310.
- Benej, M., et al. (2014).
- Giatromanolaki, A., et al. (2001). Expression of hypoxia-inducible carbonic anhydrase-9 in operable non-small cell lung cancer. Anticancer research, 21(6B), 4319-4324.
- Said, N., et al. (2008). Carbonic anhydrase IX is a critical determinant of tumor growth and metastasis in vivo. Neoplasia, 10(12), 1297-1305.
- Chien, M. H., et al. (2013). The distinct role of carbonic anhydrase IX in cancer development. Clinica chimica acta, 425, 12-18.
- Vinci, M., et al. (2012). A 3D spheroid model for high-throughput screening of invasion and angiogenesis. BMC biology, 10(1), 1-13.
- Debnath, J., & Gammoh, N. (2010). The role of autophagy in tumorigenesis.
- Fulda, S. (2010). Evasion of apoptosis as a cellular stress response in cancer.
- Alterio, V., et al. (2009). The structural basis for the selective inhibition of carbonic anhydrase IX by ureido-substituted benzenesulfonamides. Journal of medicinal chemistry, 52(21), 6849-6855.
- Mahon, B. P., et al. (2015). The role of the tumor microenvironment in regulating the response to cancer therapy. Cold Spring Harbor perspectives in medicine, 5(5), a024227.
- Supuran, C. T. (2018). How to design selective carbonic anhydrase inhibitors. Current medicinal chemistry, 25(27), 3206-3221.
- Friedrich, J., et al. (2009). Spheroid-based drug screening: considerations and practical approach.
- Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408.
- Loncaster, J. A., et al. (2001). Carbonic anhydrase (CA IX) expression, a potential new intrinsic marker of hypoxia: correlations with tumor oxygenation and survival in patients with cervix carcinoma. Cancer research, 61(17), 6394-6399.
- Robertson, N., et al. (2004). The role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. Cancer research, 64(17), 6160-6165.
- Svastova, E., et al. (2004). Carbonic anhydrase IX contributes to acidosis of tumors by producing extracellular protons. Cancer research, 64(3), 922-928.
- Nikoletopoulou, V., et al. (2013). Crosstalk between apoptosis, necrosis and autophagy. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1833(12), 3448-3459.
- Maiuri, M. C., et al. (2007). Self-eating and self-killing: crosstalk between autophagy and apoptosis. Nature reviews Molecular cell biology, 8(9), 741-752.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181.
- Ivascu, A., & Kubbies, M. (2006). Rapid generation of single-tumor spheroids for high-throughput cell function and toxicity analysis. Journal of biomolecular screening, 11(8), 922-932.
- Jamali, S., et al. (2015). The role of hypoxia-inducible factor 1 (HIF-1) in the pathogenesis of renal cell carcinoma.
- Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018.
- Medema, J. P. (2013). Cancer stem cells: the challenges ahead.
- Hanahan, D., & Weinberg, R. A. (2011).
- Weiswald, L. B., et al. (2015). Three-dimensional culture of human glioblastoma cells: a relevant model to screen for new drug candidates. Methods in molecular biology, 1250, 245-255.
Sources
- 1. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Autophagy collaborates with apoptosis pathways to control oligodendrocyte number - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Cultrex® 3D Spheroid BME Invasion Assay Protocol [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
